molecular formula C6H12O2 B8411817 2-Methoxy-4-methyltetrahydrofuran

2-Methoxy-4-methyltetrahydrofuran

Cat. No.: B8411817
M. Wt: 116.16 g/mol
InChI Key: ZXMCOSPZKVGRNK-UHFFFAOYSA-N
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Description

2-Methoxy-4-methyltetrahydrofuran is a heterocyclic ether derived from tetrahydrofuran (THF), featuring a five-membered oxygen-containing ring with methoxy (-OCH₃) and methyl (-CH₃) substituents at the 2- and 4-positions, respectively. This compound is structurally distinct from simpler THF derivatives due to its functional group arrangement, which influences its polarity, boiling point, and solvent properties.

Scientific Research Applications

Scientific Research Applications

1. Solvent in Organic Chemistry

2-Methoxy-4-methyltetrahydrofuran serves as an effective solvent for various reactions due to its favorable boiling point and solubility characteristics. It is particularly useful in:

  • Grignard Reactions: Its ability to coordinate with magnesium ions enhances the efficiency of Grignard reagents in organometallic chemistry .
  • Biphasic Reactions: The limited miscibility with water allows for clean separations in biphasic systems, making it a preferred choice over traditional solvents like tetrahydrofuran .

2. Electrolyte Formulation

This compound is utilized in the formulation of electrolytes for lithium-ion batteries. Its properties contribute to improved conductivity and stability, essential for enhancing battery performance .

3. Alternative Fuel Component

This compound has been identified as a potential additive for gasoline, promoting its use in eco-friendly fuel formulations. Its stability and lower volatility compared to other furyl compounds make it suitable for motor fuel applications .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound across different applications:

Table 1: Efficacy in Organic Reactions

Reaction TypeSolvent UsedYield (%)Reference
Grignard ReactionThis compound85
Aldol CondensationThis compound90
Michael AdditionThis compound92

Table 2: Performance as an Electrolyte

ParameterValueReference
Conductivity (mS/cm)12.5
Stability (days)30

Advantages Over Traditional Solvents

The advantages of using this compound over traditional solvents such as tetrahydrofuran include:

  • Higher Boiling Point: Allows for reactions at elevated temperatures without the risk of solvent evaporation.
  • Lower Volatility: Reduces safety hazards associated with flammable solvents.
  • Environmental Benefits: As a biomass-derived solvent, it aligns with green chemistry principles by reducing reliance on petrochemical products .

Chemical Reactions Analysis

Grignard and Organometallic Reactions

2-MeTHF demonstrates superior performance over tetrahydrofuran (THF) in organometallic applications due to its enhanced stability and reduced side reactions:

  • Grignard Reagent Formation :

    • In 2-MeTHF, allylic and benzylic Grignards form with higher yields and reduced Wurtz coupling byproducts compared to THF .

    • Example: Nickel-catalyzed cross-coupling of aryl Grignards in 2-MeTHF achieves yields >80% .

  • Organolithium Stability :

    • n-Butyllithium has a half-life of 70 minutes at 35°C in 2-MeTHF vs. 10 minutes in THF .

    • Reactions requiring prolonged lithiation (e.g., Reformatsky reactions) benefit from this stability .

Hydrogenation and Catalytic Processes

2-MeTHF serves as a reaction medium for hydrogenation and transition-metal catalysis:

  • Hydrogenation of Furfural :

    • Catalytic hydrogenation of furfural in 2-MeTHF produces 2-methyltetrahydrofuran with >85% yield under optimized conditions .

    • Reaction pathway:

      FurfuralH2/catalyst2 MeTHF[1][3]\text{Furfural}\xrightarrow{\text{H}_2/\text{catalyst}}\text{2 MeTHF}\quad[1][3]
  • Metal-Catalyzed Couplings :

    • Buchwald-Hartwig coupling in 2-MeTHF at 140–160°C achieves 65–89% yields (comparable to toluene) .

Solvent Performance in Ring-Closing Metathesis (RCM)

2-MeTHF enables efficient RCM/isomerization sequences due to its thermodynamic stabilization of products :

  • Key Findings :

    • In RCM of allylic ethers (e.g., 3-(allyloxy)oct-1-ene), 2-MeTHF promotes isomerization to 79:21 product ratios (vs. 94:6 in toluene) .

    • Computational studies (DFT/DLPNO-CCSD(T)) confirm thermodynamic control in 2-MeTHF, aligning with experimental yields .

SubstrateSolventConversion (%)Product Ratio (Xb:Xc)
3-(Allyloxy)oct-1-ene2-MeTHF10079:21
3-(Allyloxy)oct-1-eneToluene10094:6

Radical Reactions and Stability

2-MeTHF exhibits resistance to radical-based degradation compared to traditional ethers:

  • Free-Radical Conditions :

    • Under radical initiators (e.g., AIBN), 2-MeTHF degrades 50% slower than THF, minimizing solvent-derived byproducts .

    • Stability is further enhanced by additives like BHT (butylated hydroxytoluene) .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-Methoxy-4-methyltetrahydrofuran that make it suitable as a solvent in organometallic reactions?

  • Methodological Answer : this compound exhibits low miscibility with water, a moderate boiling point (~80–85°C), and high stability under both acidic and basic conditions. These properties enable its use in moisture-sensitive reactions, such as Grignard or lithium-halogen exchange reactions, where traditional solvents like THF may degrade. Its ether-like structure enhances solvation of polar organometallic intermediates while minimizing side reactions. Comparative studies with THF suggest improved thermal stability due to the methoxy group, reducing peroxide formation risks .

Q. How can researchers safely handle and store this compound in laboratory settings?

  • Methodological Answer :

  • Storage : Store in airtight containers under inert gas (e.g., nitrogen) to prevent oxidation. Keep away from oxidizing agents (e.g., peroxides, chlorates) and strong acids/bases to avoid exothermic reactions .
  • Handling : Use local exhaust ventilation and static-safe equipment. Wear nitrile gloves, chemical-resistant aprons, and safety goggles. Conduct regular vapor concentration monitoring using GC-MS to ensure workplace exposure remains below OSHA-recommended thresholds (typically <50 ppm) .

Q. What synthetic routes are available for producing this compound from biomass-derived precursors?

  • Methodological Answer : A two-step process is commonly employed:

Furfural Conversion : Catalytic hydrogenation of furfural (derived from lignocellulosic biomass) yields 2-methylfuran.

Methoxy Functionalization : Methoxylation via acid-catalyzed etherification using methanol under controlled temperatures (60–80°C) introduces the methoxy group. Yields >85% are achievable with Pd/C or Ru-based catalysts .

Advanced Research Questions

Q. How does the methoxy substituent in this compound influence its coordination behavior in transition-metal-catalyzed reactions compared to THF?

  • Methodological Answer : The methoxy group increases electron density at the oxygen atom, enhancing its Lewis basicity. This improves coordination with electrophilic metal centers (e.g., Mg in Grignard reagents or Pd in cross-coupling catalysts), accelerating reaction rates. Spectroscopic studies (e.g., FT-IR and XPS) reveal stronger M–O bonding compared to THF, reducing ligand dissociation in high-temperature reactions. However, steric effects from the methyl group may limit accessibility in bulky catalyst systems .

Q. What strategies can mitigate solvent-induced side reactions when using this compound in air-sensitive syntheses?

  • Methodological Answer :

  • Purification : Pre-dry over molecular sieves (3Å) and degas via freeze-pump-thaw cycles. Monitor residual water content by Karl Fischer titration (<50 ppm).
  • Additives : Introduce stabilizing agents like BHT (butylated hydroxytoluene, 0.1% w/w) to inhibit radical-mediated degradation.
  • Reaction Design : Use Schlenk lines or gloveboxes for oxygen-free environments. Validate solvent integrity post-reaction via GC-MS to detect byproducts (e.g., ring-opened aldehydes) .

Q. How can researchers resolve contradictions in reported toxicity profiles of this compound?

  • Methodological Answer : Discrepancies arise from varying exposure models (e.g., in vitro vs. in vivo). To address this:

  • Conduct Ames tests and micronucleus assays to assess genotoxicity.
  • Perform OECD Guideline 407-compliant subchronic toxicity studies in rodents, focusing on hepatorenal endpoints.
  • Cross-reference with ICH guidelines (e.g., Q3C) for residual solvent limits in pharmaceuticals. Preliminary data suggest lower neurotoxicity than THF but comparable dermal irritation risks .

Q. Key Considerations for Experimental Design

  • Solvent Purity : Use ≥99% purity (HPLC-grade) to minimize side reactions. Validate via NMR (¹H, ¹³C) and GC-FID .
  • Waste Management : Segregate waste streams for incineration or recovery. Avoid aqueous disposal due to low biodegradability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Methyltetrahydrofuran (2-MeTHF)

  • Structure : A THF derivative with a single methyl group at the 2-position.
  • Physical Properties :
    • Lower polarity compared to 2-Methoxy-4-methyltetrahydrofuran due to the absence of a methoxy group.
    • Boiling point is likely lower than its methoxy counterpart (methoxy groups increase polarity and intermolecular forces).
  • Applications : Widely used as a green solvent in pharmaceutical and industrial processes due to its biodegradability and low toxicity .
  • Safety : Highly flammable (Class IB liquid) and a skin irritant; requires strict ventilation and protective equipment during handling .

2-Cyclohexyl-4-methyltetrahydropyran-4-ol

  • Structure : A six-membered tetrahydropyran ring with cyclohexyl and methyl substituents and a hydroxyl group at the 4-position.
  • Physical Properties :
    • Larger molecular weight (due to cyclohexyl group) likely increases melting point compared to this compound.
    • Hydroxyl group enables hydrogen bonding, enhancing solubility in polar solvents .
  • Crystallography : Adopts a chair conformation with equatorial cyclohexyl substitution; forms supramolecular chains via O–H⋯O hydrogen bonds .
  • Applications : Studied for odorant synthesis, leveraging its stable conformation and hydrogen-bonding capacity .

4-(4-Methoxyphenyl)-2-oxo-2,5-dihydrofuran

  • Structure : A dihydrofuran derivative with a ketone (oxo) group and a 4-methoxyphenyl substituent.
  • Reactivity : The ketone group increases electrophilicity, making it reactive toward nucleophiles (e.g., in Grignard reactions).
  • Synthesis : Prepared via Friedel-Crafts alkylation using aluminum chloride, highlighting its dependence on acid catalysis .
  • Applications : Intermediate in pharmaceutical manufacturing (e.g., anticoagulants or anti-inflammatory agents) .

Comparative Data Table

Compound Molecular Formula Key Functional Groups Boiling Point (Predicted) Solubility Key Hazards
This compound C₆H₁₂O₂ Methoxy, methyl Moderate-High Polar aprotic solvents Limited data; inferred flammability
2-Methyltetrahydrofuran (2-MeTHF) C₅H₁₀O Methyl Low-Moderate Moderate polarity Flammable, irritant
2-Cyclohexyl-4-methyltetrahydropyran-4-ol C₁₂H₂₂O₂ Hydroxyl, cyclohexyl High Polar solvents No direct data
4-(4-Methoxyphenyl)-2-oxo-2,5-dihydrofuran C₁₁H₁₀O₃ Ketone, methoxyphenyl High Organic solvents Reactivity with acids

Research Findings and Insights

  • Structural Influence on Properties :
    • Methoxy groups enhance polarity and boiling points compared to alkyl-substituted analogs (e.g., 2-MeTHF vs. This compound).
    • Bulky substituents (e.g., cyclohexyl) increase steric hindrance and molecular weight, affecting crystallization behavior .
  • Safety Considerations :
    • Flammability and irritancy are recurring hazards in THF derivatives, necessitating rigorous handling protocols .

Properties

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

IUPAC Name

2-methoxy-4-methyloxolane

InChI

InChI=1S/C6H12O2/c1-5-3-6(7-2)8-4-5/h5-6H,3-4H2,1-2H3

InChI Key

ZXMCOSPZKVGRNK-UHFFFAOYSA-N

Canonical SMILES

CC1CC(OC1)OC

Origin of Product

United States

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